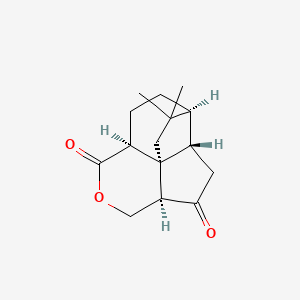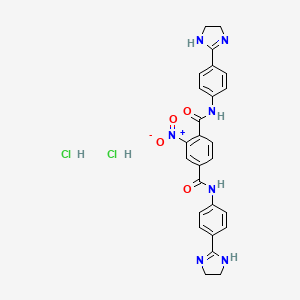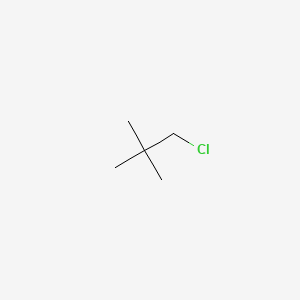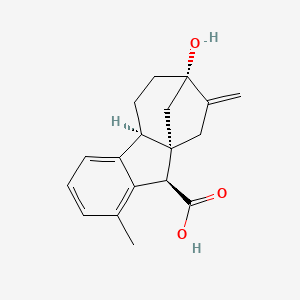
Quadrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quadrone is a naturally occurring sesquiterpene, first isolated in 1978 from the fermentation broth of the fungus Aspergillus terreus. It belongs to the larger group of polyquinanes and features a distinctive diquinane core fused with a bicyclo-[3.2.1]octane system . This compound has attracted significant attention due to its challenging structure and potent biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of quadrone has been accomplished through various synthetic routes. One notable method involves starting from the ammonium salt of (-)-10-camphorsulfonic acid. This chiral substrate is reduced with lithium aluminum hydride in ether, followed by methylation with dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base . The resulting methyl ether undergoes irradiation in methylene chloride in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine, yielding enone . Further steps involve hydration, retro-aldol reaction, and epoxidation to produce the desired this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Quadrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form enones and other oxidized derivatives.
Reduction: Reduction of this compound involves the use of reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride and dimethyl sulfate in 1,2-dimethoxyethane.
Major Products
The major products formed from these reactions include enones, epoxides, and other oxidized or reduced derivatives of this compound .
Scientific Research Applications
Quadrone has several scientific research applications due to its potent biological activity:
Mechanism of Action
Quadrone exerts its effects through various molecular targets and pathways. Its cytotoxicity is primarily due to its ability to interfere with cellular processes in tumor cells. The exact mechanism involves the disruption of cellular functions, leading to cell death . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s action.
Comparison with Similar Compounds
Quadrone is part of the quadrane sesquiterpenes family, which includes compounds like terrecyclic acid A . Compared to other sesquiterpenes, this compound is unique due to its highly potent biological activity and complex tetracyclic structure . Similar compounds include:
Terrecyclic acid A: Another sesquiterpene isolated from Aspergillus terreus.
Suberosanes: A related group of sesquiterpenes with similar structural features.
This compound’s uniqueness lies in its challenging synthesis and significant cytotoxic properties, which distinguish it from other sesquiterpenes .
Properties
CAS No. |
87480-01-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 |
InChI Key |
BBIDMUQZCCGABN-UXSWQMMLSA-N |
SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
Isomeric SMILES |
CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
Synonyms |
6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)- quadrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















